molecular formula C17H15N5OS2 B2652116 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide CAS No. 1421461-81-5

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide

Cat. No.: B2652116
CAS No.: 1421461-81-5
M. Wt: 369.46
InChI Key: DIDNWZPZYBZMLH-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is engineered around a multifaceted heterocyclic scaffold, incorporating a benzotriazole unit, a methyl-thiazole ring, and a thiophene group. Such a structure is characteristic of compounds investigated for their potential to modulate various biological targets. Heterocyclic compounds containing thiazole and triazole rings are frequently explored for their antimicrobial properties . The benzotriazole moiety is a versatile pharmacophore known to contribute to a wide range of biological activities. The specific spatial arrangement and electronic properties of this compound make it a valuable candidate for in vitro screening against a panel of enzymes or cellular assays. Researchers can utilize this high-purity compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS2/c1-11-15(25-17(19-11)14-7-4-8-24-14)9-18-16(23)10-22-13-6-3-2-5-12(13)20-21-22/h2-8H,9-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDNWZPZYBZMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Benzotriazole Moiety: The benzotriazole ring can be synthesized via the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.

    Thiazole Formation: The thiazole ring is formed by the reaction of α-haloketones with thiourea.

    Coupling Reaction: The final step involves coupling the benzotriazole and thiazole moieties through an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or thiazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Core Structure Key Substituents Molecular Weight References
Target Compound Benzotriazole-Thiazole 4-Methyl, Thiophen-2-yl Not Reported N/A
9a (from ) Benzimidazole-Triazole Phenyl, Thiazole ~537.6 g/mol
N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide () Benzothiazole-Thiadiazole 4-Nitrophenyl, Thiadiazole 445.5 g/mol
Compound 13 () Benzimidazole-Triazole p-Nitrophenyl, Benzoyl ~574.6 g/mol
Ethyl 2-(2-(4-((1-(4-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate () Benzothiazole-Triazole 4-Methylthiazole, Ethyl ester 656.8 g/mol

Key Observations :

  • Benzotriazole vs. Benzimidazole/Benzothiazole : The target compound’s benzotriazole core differs from benzimidazole () or benzothiazole () in electronic properties. Benzotriazole’s three nitrogen atoms may enhance hydrogen-bonding interactions compared to the two-nitrogen systems in analogues .
  • Thiophene vs. Aryl Substitutions : The thiophen-2-yl group on the thiazole ring (target) introduces sulfur-based π-π interactions, contrasting with phenyl (9a), p-nitrophenyl (), or p-chlorophenyl () groups. This may improve solubility or reduce metabolic degradation .
  • Acetamide Linker : All compounds share an acetamide linker, but variations in substituents (e.g., ethyl ester in ) modulate lipophilicity and bioavailability .

Pharmacological and Computational Insights

Implications for the Target Compound :

  • The benzotriazole-thiazole scaffold’s rigidity (similar to 9c in ) may favor enzyme inhibition via tight binding to hydrophobic pockets .
  • The thiophene substituent could enhance CNS permeability compared to nitro groups (), making the target compound a candidate for neuropathic pain studies .

Biological Activity

The compound 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide (referred to as BT-TAM) is a derivative of benzotriazole and thiazole. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and antiparasitic properties. This article provides a detailed examination of its biological activity based on diverse research findings.

Chemical Structure and Properties

BT-TAM features a benzotriazole moiety linked to a thiazole ring through an acetamide functional group. The structural formula can be represented as follows:

C14H14N4SO\text{C}_{14}\text{H}_{14}\text{N}_4\text{S}\text{O}

This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

BT-TAM has been evaluated for its antimicrobial properties against several bacterial strains. Research indicates that compounds containing the benzotriazole scaffold often exhibit significant antibacterial activity:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
BT-TAMBacillus subtilis, Escherichia coli, Pseudomonas fluorescens12.5 - 25 μg/mL

Studies show that BT-TAM derivatives can inhibit both Gram-positive and Gram-negative bacteria effectively, comparable to established antibiotics like nitrofurantoin .

Antiparasitic Activity

In vitro studies have demonstrated that BT-TAM exhibits antiparasitic effects against protozoan parasites such as Trypanosoma cruzi. The compound showed a dose-dependent inhibition of epimastigote forms:

Concentration (μg/mL)Parasite Viability Reduction (%)
2550
5064

These findings suggest that BT-TAM could be a promising candidate for further development as an antiparasitic agent .

Antitumor Activity

Recent investigations into the anticancer properties of BT-TAM have yielded promising results. Compounds derived from benzotriazole have been linked to inhibition of tumor cell proliferation through various mechanisms, including interference with tubulin polymerization. Preliminary studies indicate that BT-TAM may possess similar effects:

  • Mechanism : Inhibition of tubulin polymerization leading to cell cycle arrest.
  • Targeted Cancer Types : Breast cancer and leukemia cell lines showed sensitivity to treatment with BT-TAM analogs.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the benzotriazole and thiazole components influence biological activity. Key observations include:

  • Substituents on the thiazole ring enhance antimicrobial potency.
  • Hydrophobic groups increase membrane permeability, facilitating better interaction with bacterial cells .
  • Functionalization at the benzotriazole position can modulate activity against specific pathogens.

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